molecular formula C13H12Cl2O3 B059982 Methyl 2-(5-Oxazolyl)benzoate CAS No. 1261268-97-6

Methyl 2-(5-Oxazolyl)benzoate

Cat. No. B059982
CAS RN: 1261268-97-6
M. Wt: 287.13 g/mol
InChI Key: SOLBSHQYTQZTDJ-UHFFFAOYSA-N
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Description

Methyl 2-(5-Oxazolyl)benzoate, also known as Methyl anthranilate, is a synthetic compound that is commonly used in the perfume and flavor industry. It has a fruity, floral, and sweet aroma that is often used in the production of grape, orange, and cherry flavors. However, recent scientific research has revealed that Methyl anthranilate has several potential applications in the field of medicine and biotechnology. In

Scientific Research Applications

Synthesis of Highly Functionalized Fused-Ring Heterocycles

Methyl 2-(5-Oxazolyl)benzoate is involved in the synthesis of fused-ring heterocycles, which are crucial in the development of various chemical compounds with potential applications in materials science and pharmaceuticals. The compound has been used as a starting material for synthesizing 5,6-ring-fused heterocycles. These reactions are dependent on the nature of the heteroatom and the substituents present on the ring, highlighting the compound's versatility in organic synthesis (Silva et al., 2012).

Unexpected Formation of Bis-oxazolones

In a study exploring the synthesis of 4-Arylaminomethylene-2-phenyl-2-oxazolin-5-ones, this compound reacted unexpectedly to form N-aryl-N-bis-(5-oxo-2-phenyl-4, 5dihydro-oxazol4-ylmethylene) amines. This reaction showcases the compound's reactivity and potential for generating complex molecular structures, which could have implications for designing novel compounds in synthetic chemistry (Singh et al., 1999).

RNA and DNA-RNA Mixtures Synthesis

This compound derivatives have been utilized in the selective benzoylation of ribonucleosides, facilitating the synthesis of oligoribonucleotides on solid support. This application is significant in the field of molecular biology, where such oligonucleotides are essential for studying RNA structure and function, as well as in the development of RNA-based therapeutics (Kempe et al., 1982).

Luminescence Properties in Organic Compounds

The compound has been involved in the synthesis of 4-(2-Methyl-5-oxazolyl)naphthalic anhydride, which, upon condensation with aromatic amines, yields products with significant luminescence properties. These properties are crucial for the development of materials used in optical devices and sensors, demonstrating the compound's utility in materials science (Shershukov & Krasovitskii, 1977).

Aroma-Active Strecker Aldehydes Formation

This compound derivatives have been identified as precursors for Strecker aldehydes, which are vital in flavor and fragrance chemistry. These compounds release the respective aldehydes upon hydrolysis, contributing to aroma profiles in food and fragrance products. This application underscores the compound's role in the food and beverage industry, as well as in perfumery (Granvogl et al., 2012).

Safety and Hazards

The safety data sheet for “Methyl 2-(5-Oxazolyl)benzoate” suggests that it should be used only for research and development, not for medicinal or household use . In case of exposure, it is recommended to move to fresh air, rinse with water, and consult a doctor immediately .

Future Directions

“Methyl 2-(5-Oxazolyl)benzoate” is currently available for purchase for research and development purposes . The future directions of this compound will likely depend on the results of ongoing and future research studies.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2O3/c14-8-1-2-10(11(15)7-8)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLBSHQYTQZTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607355
Record name 1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261268-97-6
Record name 1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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